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molecular formula C7H6INO3 B8450793 3-Iodo-2-methoxyisonicotinic acid

3-Iodo-2-methoxyisonicotinic acid

Cat. No. B8450793
M. Wt: 279.03 g/mol
InChI Key: FEMMIXJBPVMIGZ-UHFFFAOYSA-N
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Patent
US09371320B2

Procedure details

To a 28% methanol solution (5 g) of sodium methoxide was added 2-bromo-3-iodoisonicotinic acid (880 mg), and the mixture was stirred at 80° C. for 2 hr. To the reaction mixture was added 1N hydrochloric acid under ice-cooling, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the title compound (780 mg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
880 mg
Type
reactant
Reaction Step Two
Quantity
5 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].Br[C:5]1[C:6]([I:14])=[C:7]([CH:11]=[CH:12][N:13]=1)[C:8]([OH:10])=[O:9].Cl>CO>[I:14][C:6]1[C:5]([O:2][CH3:1])=[N:13][CH:12]=[CH:11][C:7]=1[C:8]([OH:10])=[O:9] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
880 mg
Type
reactant
Smiles
BrC=1C(=C(C(=O)O)C=CN1)I
Name
Quantity
5 g
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
IC1=C(C(=O)O)C=CN=C1OC
Measurements
Type Value Analysis
AMOUNT: MASS 780 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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